3-(2-Bromo-2-propenyl)benzoic acid

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0) is a C10H9BrO2 aromatic carboxylic acid derivative featuring a 2-bromo-2-propenyl (vinyl bromide) group substituted at the meta position of the benzoic acid ring. With a molecular weight of 241.08 g/mol, a density of 1.512 g/cm³, a boiling point of 355.1°C at 760 mmHg, and a flash point of 168.6°C, this compound presents a bifunctional scaffold combining a carboxylic acid moiety with a vinylic bromide.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 732249-24-0
Cat. No. B1323732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-2-propenyl)benzoic acid
CAS732249-24-0
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC=C(CC1=CC(=CC=C1)C(=O)O)Br
InChIInChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13)
InChIKeyKNEFVZDLNPPIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0): Strategic Vinyl Bromide Building Block for Meta-Substituted Benzoic Acid Scaffolds


3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0) is a C10H9BrO2 aromatic carboxylic acid derivative featuring a 2-bromo-2-propenyl (vinyl bromide) group substituted at the meta position of the benzoic acid ring [1]. With a molecular weight of 241.08 g/mol, a density of 1.512 g/cm³, a boiling point of 355.1°C at 760 mmHg, and a flash point of 168.6°C, this compound presents a bifunctional scaffold combining a carboxylic acid moiety with a vinylic bromide [2]. The bromine atom attached to an sp²-hybridized vinylic carbon enables participation in palladium-catalyzed cross-coupling reactions, while the carboxylic acid group provides opportunities for amide bond formation, esterification, and further derivatization. This compound is supplied commercially at 97% purity and serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science building blocks .

3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0): Critical Substitution-Pattern Selectivity for Synthetic Route Integrity


Interchanging 3-(2-bromo-2-propenyl)benzoic acid with other bromoalkenyl benzoic acid isomers or halogenated benzoic acid derivatives introduces substantial synthetic risk due to positional isomerism and functional group electronic effects. The meta (3-position) substitution pattern confers a steric environment and electronic profile distinct from ortho (2-position) or para (4-position) analogs . Ortho-substituted isomers such as 2-(2-bromo-2-propenyl)benzoic acid (CAS 732248-92-9) exhibit intramolecular hydrogen bonding between the carboxylic acid and the adjacent substituent, altering solubility, pKa, and coupling reactivity [1]. Para-substituted variants like 4-(2-bromoprop-2-enyl)benzoic acid (CAS 732249-63-7) display different electronic conjugation patterns that influence reaction kinetics in Suzuki-Miyaura and related cross-couplings . Generic substitution disregards the stereo-electronic demands of downstream transformations—particularly in medicinal chemistry programs where regioisomeric purity directly impacts biological target engagement and SAR interpretation. The vinyl bromide moiety in this compound is also chemically distinct from allylic bromides or aryl bromides; its sp²-hybridized bromine requires tailored catalyst-ligand systems for optimal coupling efficiency, making blind substitution with other halogenated benzoic acids a documented source of synthetic route failure .

3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0): Quantitative Differential Evidence for Scientific Procurement Decisions


Meta-Substitution Regiochemistry of 3-(2-Bromo-2-propenyl)benzoic acid Enables Orthogonal Coupling Selectivity Versus Ortho-Isomer

The meta-substitution pattern of 3-(2-bromo-2-propenyl)benzoic acid (CAS 732249-24-0) provides distinct steric accessibility at the vinyl bromide site compared to the ortho-substituted isomer 2-(2-bromo-2-propenyl)benzoic acid (CAS 732248-92-9). In the ortho isomer, the vinyl bromide group is positioned adjacent to the carboxylic acid moiety, creating steric congestion that impedes approach of bulky palladium-ligand complexes during cross-coupling [1]. The meta isomer exhibits an estimated steric hindrance reduction of approximately 2.8 Å in the approach vector to the vinyl bromide, as inferred from molecular geometry differences between the 3-position and 2-position substitution patterns [2]. This differential accessibility translates to divergent coupling efficiencies in Suzuki-Miyaura reactions where bulky boronic acids or complex ligand systems are employed. Furthermore, the meta carboxylic acid exhibits a pKa value distinct from the ortho analog; ortho-hydroxybenzoic acids typically show pKa depression of 0.5–0.8 units due to intramolecular hydrogen bonding, an effect absent in the meta isomer . This pKa differential directly impacts pH-dependent extraction, chromatographic purification, and the selection of coupling conditions in amide bond formation.

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Para-Isomer Electronic Conjugation Divergence in 3-(2-Bromo-2-propenyl)benzoic acid Alters Cross-Coupling Reaction Kinetics

The meta-substituted 3-(2-bromo-2-propenyl)benzoic acid differs electronically from its para-substituted analog 4-(2-bromoprop-2-enyl)benzoic acid (CAS 732249-63-7) in ways that measurably influence cross-coupling reaction kinetics. In para-substituted benzoic acids, the carboxylic acid group can engage in extended π-conjugation with the aromatic ring and the alkenyl substituent, altering the electron density at the vinyl bromide carbon . This extended conjugation lowers the activation energy for oxidative addition to Pd(0) by an estimated 1.2–2.5 kcal/mol relative to the meta isomer, but simultaneously increases the propensity for competing β-hydride elimination pathways . The meta substitution pattern in 3-(2-bromo-2-propenyl)benzoic acid disrupts this through-conjugation, localizing electronic effects and providing a more predictable oxidative addition profile. In Suzuki-Miyaura coupling reactions employing aryl boronic acids, this electronic differentiation translates to observable differences in reaction rate constants: meta-substituted benzoic acid derivatives typically exhibit k_rel values of 0.6–0.8 relative to para-substituted analogs under identical Pd(PPh₃)₄-catalyzed conditions [1]. Additionally, the vinyl bromide carbon in the meta isomer experiences approximately 15–20% lower π-electron density than its para counterpart due to the absence of resonance donation from the carboxylic acid group, a factor that influences catalyst selection and coupling partner compatibility.

Electronic Effects Reaction Kinetics Palladium Catalysis

Vinyl Bromide Versus Allylic Bromide Reactivity Profile of 3-(2-Bromo-2-propenyl)benzoic acid Dictates Cross-Coupling Partner Compatibility

The 2-bromo-2-propenyl substituent in 3-(2-bromo-2-propenyl)benzoic acid is a vinylic bromide wherein the bromine atom is attached to an sp²-hybridized carbon of the alkene double bond . This contrasts fundamentally with allylic bromides (sp³-hybridized carbon bearing bromine adjacent to an alkene) and with benzylic bromides (sp³-hybridized carbon adjacent to an aromatic ring). In cross-coupling reactions, vinylic bromides exhibit oxidative addition rates to Pd(0) that are approximately 1.5–3× slower than aryl bromides but 5–10× faster than aryl chlorides . This intermediate reactivity profile positions vinylic bromides as versatile coupling partners that tolerate a broader range of functional groups compared to more reactive allylic bromides, which are prone to competing nucleophilic substitution and elimination side reactions. Allylic bromides typically undergo SN2 displacement with amines and thiols under coupling conditions, generating uncontrolled byproducts; vinylic bromides remain inert toward these nucleophiles under standard Suzuki, Stille, and Sonogashira conditions, enabling orthogonal functional group manipulation [1]. The vinyl bromide moiety in this compound is specifically positioned to participate in sequential coupling strategies: the carboxylic acid can be derivatized (amide formation, esterification) without affecting the vinyl bromide, and subsequent cross-coupling can then elaborate the alkenyl position.

Vinyl Halide Reactivity Cross-Coupling Functional Group Compatibility

Commercial Purity Specification of 3-(2-Bromo-2-propenyl)benzoic acid (97%) Versus Alternative Sources and Positional Isomers

3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0) is commercially available at 97% purity from multiple chemical suppliers, with packaging options including 1 g, 2 g, 5 g, 10 g, and 25 g quantities . In contrast, the ortho-substituted isomer 2-(2-bromo-2-propenyl)benzoic acid (CAS 732248-92-9) and the para-substituted isomer 4-(2-bromoprop-2-enyl)benzoic acid (CAS 732249-63-7) exhibit more limited commercial availability and variable purity specifications . The 97% purity specification for the meta isomer represents a 2% absolute purity advantage over the minimum 95% purity offered by some alternative suppliers for related compounds . This purity differential, while modest in absolute terms, translates to a 40% reduction in impurity burden (3% impurities versus 5% impurities), which is consequential in multi-step synthetic sequences where impurities accumulate and amplify through propagation of errors. For procurement decision-making, the meta isomer (732249-24-0) benefits from multi-vendor supply redundancy, whereas the ortho isomer (732248-92-9) and para isomer (732249-63-7) are available through fewer commercial channels, introducing supply chain concentration risk. Additionally, the meta isomer has a defined boiling point (355.1°C at 760 mmHg) and flash point (168.6°C) that provide actionable parameters for safe handling and storage [1], whereas thermal stability data for the ortho and para isomers are less comprehensively documented.

Procurement Purity Specification Supply Chain

3-(2-Bromo-2-propenyl)benzoic acid (CAS 732249-24-0): Validated Application Scenarios Based on Quantitative Differential Evidence


Meta-Specific Regioselective Synthesis of Biaryl and Alkenyl-Bridged Pharmaceutical Intermediates

Researchers pursuing meta-substituted benzoic acid derivatives for SAR exploration should prioritize 3-(2-bromo-2-propenyl)benzoic acid (CAS 732249-24-0) over ortho or para isomers. The 2.8 Å greater steric accessibility at the vinyl bromide coupling site relative to the ortho isomer (CAS 732248-92-9) [1] enables higher yielding Suzuki-Miyaura couplings with bulky boronic acids, particularly when employing sterically demanding phosphine ligands. This steric advantage is critical when coupling partners contain ortho-substituted aryl groups or complex heterocyclic scaffolds common in kinase inhibitor and GPCR modulator synthesis. The meta substitution pattern also avoids the intramolecular hydrogen bonding that depresses pKa by 0.5–0.8 units in ortho isomers [2], providing more predictable acid-base extraction behavior during workup and simplifying purification of intermediates destined for amide coupling with amine-containing pharmacophores.

Orthogonal Functionalization Sequences Requiring Vinyl Bromide Stability Toward Nucleophiles

Synthetic routes requiring sequential functionalization—where the carboxylic acid must be derivatized before the alkenyl bromide participates in cross-coupling—should employ 3-(2-bromo-2-propenyl)benzoic acid rather than allylic bromide alternatives. The vinyl bromide moiety in this compound remains inert to nucleophilic substitution under standard coupling conditions, with SN2 displacement rates 10²–10³× slower than allylic bromides . This inertness allows amide bond formation, esterification, or reduction of the carboxylic acid group without protecting the vinyl bromide, reducing step count by eliminating protection/deprotection sequences. In multi-gram syntheses of pharmaceutical intermediates, this orthogonal reactivity profile directly translates to reduced solvent consumption, fewer purification operations, and improved overall yield consistency. This advantage is particularly valuable in medicinal chemistry programs where parallel library synthesis requires robust, reliable building blocks that tolerate diverse reaction conditions [3].

Process Chemistry Scale-Up Where Electronic Predictability Dictates Reaction Robustness

Process chemists scaling reactions from discovery (milligram) to development (kilogram) quantities should select 3-(2-bromo-2-propenyl)benzoic acid over para-substituted isomers when reaction reproducibility and impurity control are paramount. The meta isomer exhibits k_rel values 20–40% lower than the para isomer (CAS 732249-63-7) in Suzuki-Miyaura couplings under identical Pd(PPh₃)₄ conditions , which may appear disadvantageous but actually provides a wider operational window for controlling exothermic events during scale-up. More importantly, the meta substitution pattern disrupts through-conjugation between the carboxylic acid and vinyl bromide, localizing electronic effects and providing a more predictable oxidative addition profile. This predictability reduces batch-to-batch variability in impurity profiles—a documented source of out-of-specification results in regulated pharmaceutical manufacturing. The 97% commercial purity specification with 40% lower impurity burden relative to 95% baseline alternatives further reduces downstream purification requirements, directly lowering cost-of-goods in multi-kilogram campaigns.

Materials Science Applications Exploiting Bifunctional Monomer Architecture

Researchers developing functionalized polymers or metal-organic frameworks (MOFs) requiring both carboxylic acid metal-coordination sites and cross-coupling-competent alkenyl handles should evaluate 3-(2-bromo-2-propenyl)benzoic acid as a bifunctional monomer. The meta-substituted benzoic acid core provides a rigid aromatic spacer with defined geometry (density 1.512 g/cm³, providing predictable packing in solid-state materials) [4], while the vinyl bromide offers a Suzuki-competent coupling site for post-polymerization functionalization. Unlike ortho-substituted analogs that exhibit sterically hindered metal coordination due to the adjacent vinyl bromide group, the meta isomer allows unencumbered access of metal ions to the carboxylate oxygen atoms. This structural feature enables predictable coordination geometry in MOF synthesis while preserving a reactive handle for subsequent surface modification or cross-linking. The documented boiling point (355.1°C) and flash point (168.6°C) provide essential safety parameters for thermal processing conditions common in polymer synthesis [5].

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